Welcome to the BenchChem Online Store!
molecular formula C16H14N2O B8521883 1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-5(4H)-one

1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-5(4H)-one

Cat. No. B8521883
M. Wt: 250.29 g/mol
InChI Key: IRMJITANSXXVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05639776

Procedure details

A mixture of 15 g (64 mmol) of ethyl α-(4-methylbenzoyl)isobutyrate, 10 g (93 mmol) of phenyl-hydrazine and 100 ml of toluene was dehydrated under reflux in the presence of p-toluenesulfonic acid monohydrate (catalytic amount) for 18 hours. The reaction solution was washed successively with 1N sodium hydroxide, 1N hydrochloric acid and saturated brine solution, and dried over anhydrous magnesium sulfate. Then the solvent was evaporated under reduced pressure. The obtained crude product was recrystallized from methanol to give 15 g of the object compound as white crystals (yield 84%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([C:8](C)(C)[C:9]([O:11]CC)=O)=O)=[CH:4][CH:3]=1.[C:18]1([NH:24][NH2:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:18]1([N:24]2[C:9](=[O:11])[CH2:8][C:6]([C:5]3[CH:4]=[CH:3][C:2]([CH3:1])=[CH:17][CH:16]=3)=[N:25]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CC=C(C(=O)C(C(=O)OCC)(C)C)C=C1
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed successively with 1N sodium hydroxide, 1N hydrochloric acid and saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.